![molecular formula C13H14N2O2S B6536934 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide CAS No. 1058492-28-6](/img/structure/B6536934.png)
1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the retrieved papers. However, it likely contains a five-membered heterocyclic moiety .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of these reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved papers. However, similar compounds are often soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that our compound could potentially be used in these fields due to its thiophene component.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could imply potential applications of our compound in the development of new semiconductor materials.
Organic Field-Effect Transistors (OFETs)
The compound could also find use in the fabrication of organic field-effect transistors (OFETs), given the noted application of thiophene-mediated molecules in this area .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds have been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests a potential application of our compound in the production of OLEDs.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This indicates that our compound could potentially be used in the development of new drugs with these properties.
Anti-Inflammatory Agent
Specific thiophene nucleus containing compounds, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, act as an anti-inflammatory agent . This suggests that our compound could potentially have similar applications.
Serotonin Antagonists
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s . This could imply potential applications of our compound in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of this compound is not explicitly mentioned in the retrieved papers. However, similar compounds often exhibit a variety of biological and physiological functions .
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers. However, similar compounds are often used in the development of various drugs .
Future Directions
The future directions for this compound are not explicitly mentioned in the retrieved papers. However, similar compounds have been the subject of extensive research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry .
properties
IUPAC Name |
1-methyl-2-oxo-N-(2-thiophen-3-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15-7-2-3-11(13(15)17)12(16)14-6-4-10-5-8-18-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUCNZCPORLOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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